molecular formula C17H18N2O4 B2383047 Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate CAS No. 2503204-99-5

Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate

Cat. No.: B2383047
CAS No.: 2503204-99-5
M. Wt: 314.341
InChI Key: FJLPOGRBXYWZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.341. The purity is usually 95%.
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Scientific Research Applications

CYP2C8- and CYP3A-Mediated C-Demethylation

This compound is involved in studies related to the metabolism of specific prostaglandin E2 agonists, such as CP-533,536, which are developed for aiding in the healing of bone fractures. The in vitro metabolism investigation showed that the compound is metabolized by several human cytochrome P450 isoforms. The study highlights the compound's role in the formation of metabolic pathways leading to the generation of various metabolites through oxidation and demethylation processes, which are crucial for understanding drug metabolism and designing new therapeutic agents (Prakash et al., 2008).

Structure-Activity Relationship Studies

This compound is also relevant in structure-activity relationship (SAR) studies, particularly in the development of histamine H4 receptor ligands. These studies involve optimizing potency and exploring anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Synthesis and Properties of Ortho-Linked Polyamides

Research on the synthesis and properties of ortho-linked polyamides based on derivatives derived from tert-butylcatechol, including tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate, provides insights into the development of new materials with potential applications in various industries. These studies focus on creating polyamides with improved solubility, thermal stability, and mechanical properties, which are important for the development of high-performance polymers (Hsiao et al., 2000).

Total Synthesis of Cryptophycin-24 (Arenastatin A)

The compound has been utilized in the total synthesis of cryptophycin-24 (Arenastatin A), showcasing its role in the development of complex natural products with potential anticancer properties. This research demonstrates the compound's utility in synthetic chemistry for constructing molecules with significant biological activity (Eggen et al., 2000).

Reaction with Phenols and Radical Reactions

Studies on the reaction of tert-butoxy radicals with phenols and the comparison with reactions of carbonyl triplets provide insights into the compound's reactivity and potential applications in organic synthesis. Understanding these reactions is essential for developing new synthetic methodologies and for the modification of molecular structures in pharmaceuticals and materials science (Das et al., 1981).

Properties

IUPAC Name

tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)11-4-7-13(8-5-11)19-15(21)12-6-9-14(20)18-10-12/h4-10H,1-3H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLPOGRBXYWZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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